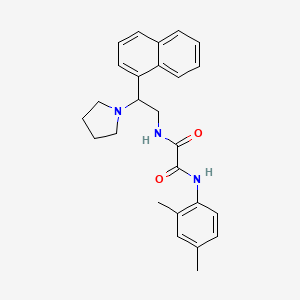

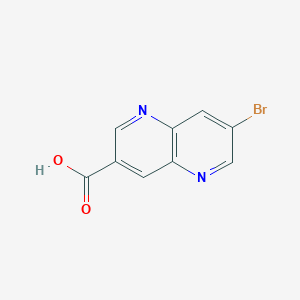

![molecular formula C15H14N2O B2572044 6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl- CAS No. 213024-76-1](/img/structure/B2572044.png)

6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

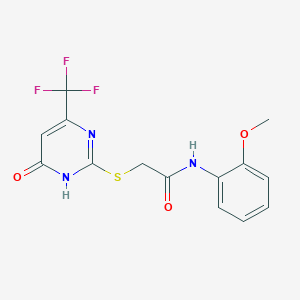

“6H-Dibenz[b,d]azepin-6-one, 7-amino-5,7-dihydro-5-methyl-” is a chemical compound . It is also known as “(7S)-7-Amino-5,7-dihydro-5-methyl-6H-dibenz[b,d]azepin-6-one” and is a major component of β-secretase inhibitors .

Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O . The molecular weight is 238.28 .科学的研究の応用

Stereochemistry and Potassium Channel Inhibition

- Application Summary: The compound, specifically N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones, has been found to inhibit potassium channels in T cells . This could have potential applications in the development of drugs for diseases related to T cell activity.

- Methods of Application: The stereochemical properties of the compound were examined by freezing their conformational change due to 4-methyl substitution . The compound exists as pairs of enantiomers, and each atropisomer is separable at room temperature .

- Results: The study found that the compound’s stereochemical properties could be manipulated, potentially allowing for the development of more effective pharmaceuticals .

γ-Secretase Inhibitors

- Application Summary: The compound is a major component of β-secretase inhibitors . These inhibitors are used in research related to Alzheimer’s disease, as β-secretase is an enzyme involved in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s patients.

- Methods of Application: The compound was synthesized through a process involving crystallization-induced dynamic resolution . This process is used to create the (S) enantiomer of the compound, which is the active form in β-secretase inhibition .

- Results: The synthesis process was successful in producing the (S) enantiomer of the compound, potentially paving the way for more effective treatments for Alzheimer’s disease .

Synthesis of Seven-Membered Heterocyclic Systems

- Application Summary: The compound is used in the synthesis of seven-membered heterocyclic systems such as azepines and benzodiazepines . These systems are important in the development of biologically active substances, which stimulates the development of new synthetic strategies .

- Methods of Application: The compound is synthesized through one-pot reactions based on small or middle ring expansion by recyclization reactions and multicomponent heterocyclization reactions .

- Results: The synthesis methods have been successful in producing compounds with an azepine scaffold, potentially leading to the discovery of new drugs .

Component of γ-Secretase Inhibitors

- Application Summary: The compound is a major component of γ-secretase inhibitors . These inhibitors are used in research related to Alzheimer’s disease, as γ-secretase is an enzyme involved in the production of amyloid beta, a protein that forms plaques in the brains of Alzheimer’s patients .

- Methods of Application: The compound is synthesized through a process involving crystallization-induced dynamic resolution . This process is used to create the (S) enantiomer of the compound, which is the active form in γ-secretase inhibition .

- Results: The synthesis process was successful in producing the (S) enantiomer of the compound, potentially paving the way for more effective treatments for Alzheimer’s disease .

Safety And Hazards

While specific safety and hazard information for this compound is not available, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . Appropriate exhaust ventilation should be provided at places where dust is formed .

特性

IUPAC Name |

7-amino-5-methyl-7H-benzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16)15(17)18/h2-9,14H,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCIHHYNMAJVKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-5-methyl-5H-dibenzo[b,d]azepin-6(7H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 4-propylbenzoate](/img/structure/B2571965.png)

![7-hydroxy-N-(4-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2571966.png)

![[5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B2571969.png)

![5-[(3-fluorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2571971.png)